molecular formula C10H13NO2S B11772726 (S)-3-Benzylisothiazolidine 1,1-dioxide

(S)-3-Benzylisothiazolidine 1,1-dioxide

Cat. No.: B11772726
M. Wt: 211.28 g/mol
InChI Key: HTUVCZTVVPLXQK-SNVBAGLBSA-N
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Description

(S)-3-Benzylisothiazolidine 1,1-dioxide is a heterocyclic compound that contains a sulfur atom within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Benzylisothiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the base-catalyzed cyclization of 2-[(2,3-dibromopropyl)-sulfonyl]-1H-benzimidazole, which leads to the formation of the desired compound . The reaction conditions often involve the use of solvents such as xylene and the application of heat to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Benzylisothiazolidine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the benzyl group, which can participate in different chemical transformations.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Benzylisothiazolidine 1,1-dioxide is unique due to the presence of the benzyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

(3S)-3-benzyl-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C10H13NO2S/c12-14(13)7-6-10(11-14)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-/m1/s1

InChI Key

HTUVCZTVVPLXQK-SNVBAGLBSA-N

Isomeric SMILES

C1CS(=O)(=O)N[C@H]1CC2=CC=CC=C2

Canonical SMILES

C1CS(=O)(=O)NC1CC2=CC=CC=C2

Origin of Product

United States

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